

Application Notes: [βAla⁸]-Neurokinin A(4-10) for Rodent Studies

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Compound of Interest		
Compound Name:	[bAla8]-Neurokinin A(4-10)	
Cat. No.:	B550203	Get Quote

Introduction

[βAla⁸]-Neurokinin A(4-10) is a potent and selective synthetic peptide agonist for the tachykinin NK2 receptor.[1] It is a derivative of Neurokinin A (NKA), a naturally occurring tachykinin neuropeptide. Due to its high selectivity for the NK2 receptor over NK1 and NK3 receptors, [βAla⁸]-NKA(4-10) serves as an invaluable tool for in vivo and in vitro studies aimed at elucidating the physiological and pathological roles of the NK2 receptor pathway.[1][2] This peptide has been instrumental in research concerning smooth muscle contraction, particularly in the urinary bladder, airways, and gastrointestinal tract.[3][4]

Key Biological Activities

- Smooth Muscle Contraction: Induces potent contraction of smooth muscle tissues rich in NK2 receptors, such as the urinary bladder and bronchi.[1][3]
- Selective NK2 Agonism: Exhibits high affinity for the NK2 receptor, with significantly lower
 activity at NK1 receptors, making it ideal for distinguishing receptor-specific effects.[1][2] For
 instance, it is highly active in producing bladder contraction (an NK2-mediated effect) but
 weakly active in inducing hypotension or plasma extravasation (NK1-mediated effects).[1]

Solubility and Preparation [βAla⁸]-Neurokinin A(4-10) is typically solubilized in sterile water or saline for in vivo administration.[4][5] For stock solutions, it is recommended to store the peptide desiccated at -20°C.



Dosage and Administration Data for Rodent Studies

The appropriate dosage of [βAla⁸]-NKA(4-10) is highly dependent on the administration route, the rodent species, and the specific biological system being investigated. The following tables summarize dosages reported in the literature.

Table 1: Intravenous (i.v.) Administration

Species	Dosage Range	Observed Effect	Reference
Rat	Not specified	Increased bladder contractility and tone.	[4]
Guinea Pig	3 nmol/kg	Induction of colonic contractions.	[6]
Guinea Pig	Not specified	Potent bronchospasm (airway constriction).	[1][3]

Table 2: Intravesical Administration

Species	Dosage Range	Observed Effect	Reference
Rat	μM concentrations	Facilitation of the micturition reflex; reduced bladder capacity and residual volume.	[7]
Guinea Pig	μM concentrations	Facilitation of the micturition reflex; reduced bladder capacity.	[7]

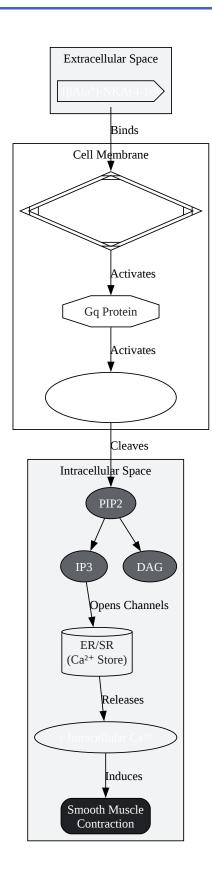
Table 3: Central Administration (Intracerebroventricular/Intrastriatal)



Species	Dosage Range	Administration Route	Observed Effect	Reference
Mouse	0.06 to 1 μg/kg	Central	Anxiogenic response in plusmaze behavior.	[8]
Mouse	0.05-5 ng/mouse	Intrastriatal	Elicited contralateral turning behavior.	[9]
Note: This study used [Nle ¹⁰]- NKA(4-10), a different but related NK2 agonist, providing a relevant dosage estimate.				

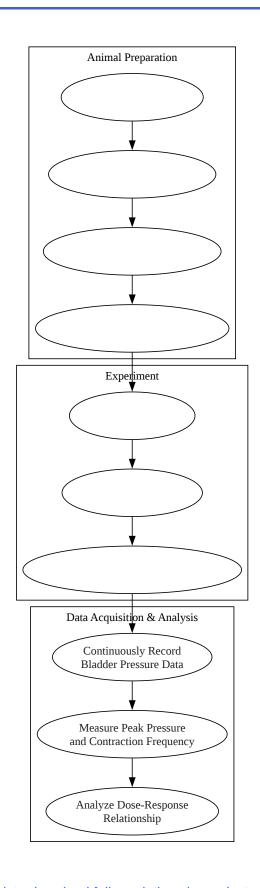
Visualized Pathways and Workflows





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Detailed Experimental Protocols Protocol 1: Assessment of In Vivo Bladder Contractility in Anesthetized Rats

This protocol is adapted from methodologies used to assess the effects of NK2 receptor agonists on urinary bladder motility.[1][4]

- 1. Materials:
- [βAla⁸]-Neurokinin A(4-10)
- Urethane anesthetic
- Sterile saline (0.9% NaCl)
- Male Wistar rats (250-300g)
- Polyethylene tubing (PE-50)
- Pressure transducer and recording system
- Infusion pump
- 2. Animal Preparation:
- Anesthetize the rat with urethane (1.2 g/kg, subcutaneous or intraperitoneal injection).[4] Confirm the depth of anesthesia by lack of pedal withdrawal reflex.
- Maintain the animal's body temperature at 37°C using a heating pad.
- Cannulate the jugular vein with PE-50 tubing for intravenous drug administration.[4]
- Open the abdomen via a midline incision and ligate the ureters distally.[4]
- Insert a PE-50 catheter through a small incision at the apex of the bladder dome and secure
 it with a purse-string suture.[4]



- Connect the bladder catheter to a pressure transducer and an infusion pump via a three-way tap to record intravesical pressure.[4]
- 3. Experimental Procedure:
- Empty the bladder and then fill it with a volume of saline equivalent to 70% of its functional capacity to induce a sub-threshold pressure.[4]
- Allow the bladder pressure to stabilize and record a baseline for 15-20 minutes.
- Administer a bolus intravenous injection of saline (vehicle) and record any change in bladder pressure for 15 minutes.
- Administer ascending doses of [βAla⁸]-NKA(4-10) intravenously. Allow bladder pressure to return to a stable baseline between doses.[4]
- Continuously record the intravesical pressure throughout the experiment.
- 4. Data Analysis:
- Measure the baseline pressure before each injection and the peak pressure achieved after administration.
- Calculate the change in bladder pressure for each dose.
- Plot the dose-response curve to determine parameters such as the effective dose (ED50).

Protocol 2: Intracerebroventricular (ICV) Administration in Mice

This protocol provides a general method for ICV injection, a route used to study the central effects of [β Ala⁸]-NKA(4-10).[8]

- 1. Materials:
- [βAla⁸]-Neurokinin A(4-10)
- Sterile artificial cerebrospinal fluid (aCSF) or saline



- Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
- Stereotaxic apparatus
- Hamilton syringe (10 μL) with a 26-gauge needle
- Male C57BL/6 mice (20-25g)
- 2. Surgical Procedure:
- Anesthetize the mouse and place it in a stereotaxic frame. Ensure the skull is level.
- Make a midline incision on the scalp to expose the skull.
- Identify the bregma landmark.
- Drill a small hole over the target injection site. For the lateral ventricle, typical coordinates relative to bregma are: Antero-posterior (AP): -0.3 mm; Medio-lateral (ML): ±1.0 mm; Dorsoventral (DV): -2.5 mm.
- Slowly lower the injection needle to the target DV coordinate.
- 3. Injection Procedure:
- Dissolve [βAla⁸]-NKA(4-10) in aCSF or saline to the desired concentration. Dosages for central administration can range from nanograms to micrograms per mouse.[8][9]
- Infuse the desired volume (typically 1-2 μ L) slowly over 1-2 minutes to allow for diffusion and prevent a rapid increase in intracranial pressure.
- Leave the needle in place for an additional 1-2 minutes to prevent backflow upon retraction.
- Slowly withdraw the needle.
- Suture the scalp incision.
- Allow the animal to recover from anesthesia in a warm environment before proceeding with behavioral testing.



- 4. Post-Operative Care and Observation:
- Monitor the animal for any signs of distress or adverse reactions.
- Proceed with the planned behavioral or physiological assessments (e.g., elevated plusmaze, open field test).[8]

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